
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a quinoline ring, a thiophene ring, and an oxadiazole ring. These structural elements suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide likely involves multiple steps, including the formation of the quinoline, thiophene, and oxadiazole rings, followed by their assembly into the final compound. Typical reaction conditions might include:
Formation of Quinoline Ring: This could involve a Skraup synthesis or a Friedländer synthesis.
Formation of Thiophene Ring: This might involve the Gewald reaction or other cyclization methods.
Formation of Oxadiazole Ring: This could involve the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Assembly: The final steps would involve coupling these rings under suitable conditions, possibly using reagents like thionyl chloride, phosphorus oxychloride, or other activating agents.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may undergo various types of chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide could have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Used in materials science, possibly in the development of new polymers or electronic materials.
作用机制
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
相似化合物的比较
Similar Compounds
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide: might be compared with other compounds containing quinoline, thiophene, or oxadiazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct ring systems, which may confer unique chemical and biological properties not found in simpler compounds.
属性
分子式 |
C21H20N4O2S2 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-13(2)11-22-19(26)12-29-21-25-24-20(27-21)15-10-17(18-8-5-9-28-18)23-16-7-4-3-6-14(15)16/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
InChI 键 |
LBQBDYRGLYXSPX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)CSC1=NN=C(O1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Isopropoxycarbonyl)oxy]methyl [(propoxycarbonyl)oxy]methyl {[1-(6-aminopurin-9-yl)propan-2-yl]oxy}methanephosphonate](/img/structure/B12512806.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512814.png)
![4-Tert-butyl-2-{[(2-{[(5-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)imino]methyl}phenol](/img/structure/B12512818.png)
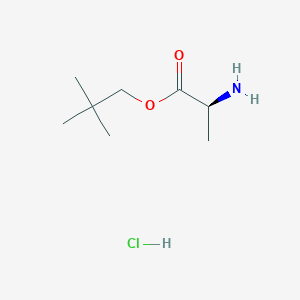
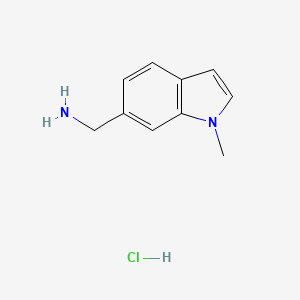
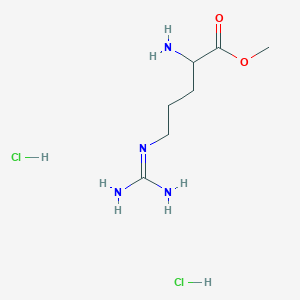
![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid](/img/structure/B12512832.png)
![2-[2-(2,4-dichlorophenyl)ethenyl]-1H-1,3-benzodiazole](/img/structure/B12512850.png)
![{2-[(4-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B12512862.png)
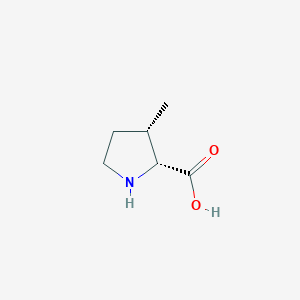
![3-{4-[difluoro(phosphono)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512866.png)
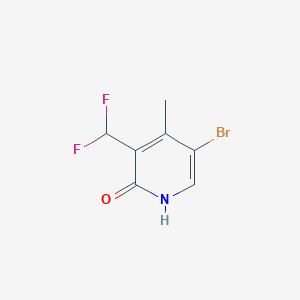
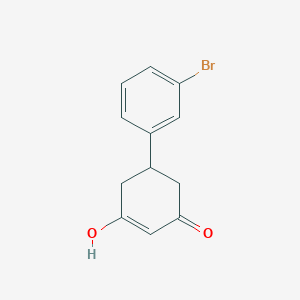
![3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B12512884.png)
